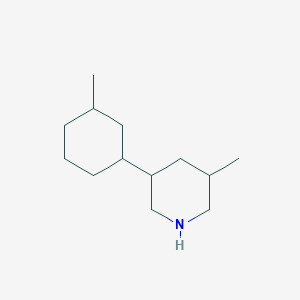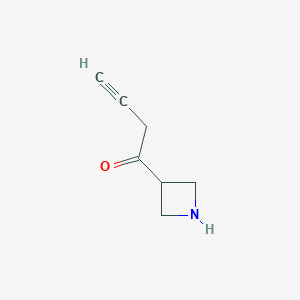
1-(Azetidin-3-yl)but-3-yn-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-3-yl)but-3-yn-1-one is a heterocyclic compound featuring an azetidine ring fused with a butynone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Azetidin-3-yl)but-3-yn-1-one can be synthesized through various methods. One common approach involves the alkylation of azetidine with propargyl bromide under basic conditions. Another method includes the cyclization of suitable precursors using transition metal catalysts. For instance, the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition has been employed to prepare azetidine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. Microwave-assisted synthesis and continuous flow chemistry are some of the advanced techniques used to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Azetidin-3-yl)but-3-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of saturated azetidine derivatives.
Substitution: Formation of various substituted azetidine compounds.
Applications De Recherche Scientifique
1-(Azetidin-3-yl)but-3-yn-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Azetidin-3-yl)but-3-yn-1-one involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their function or altering their activity pathways .
Comparaison Avec Des Composés Similaires
Azetidine-2-one: Known for its role in β-lactam antibiotics.
Azetidine-3-one: Used in the synthesis of various pharmaceuticals.
1-(Azetidin-3-yl)pent-3-yn-1-one: Similar structure but with an additional carbon in the alkyne chain.
Uniqueness: 1-(Azetidin-3-yl)but-3-yn-1-one stands out due to its combination of an azetidine ring and a butynone moiety, which imparts unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential bioactivity make it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C7H9NO |
|---|---|
Poids moléculaire |
123.15 g/mol |
Nom IUPAC |
1-(azetidin-3-yl)but-3-yn-1-one |
InChI |
InChI=1S/C7H9NO/c1-2-3-7(9)6-4-8-5-6/h1,6,8H,3-5H2 |
Clé InChI |
LLOYBGGIKBILNZ-UHFFFAOYSA-N |
SMILES canonique |
C#CCC(=O)C1CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


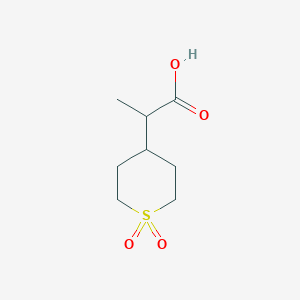

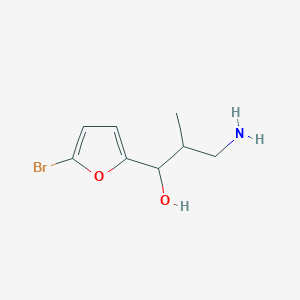
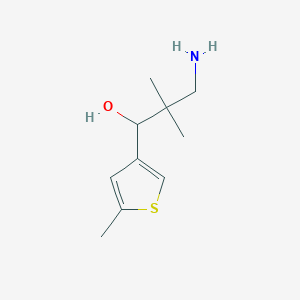
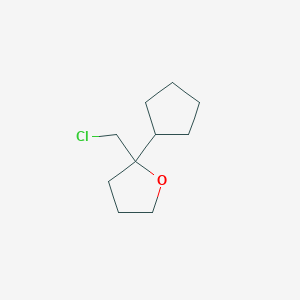
![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B13180091.png)
![4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile](/img/structure/B13180092.png)
![N-[(Azepan-3-yl)methyl]propanamide](/img/structure/B13180099.png)
![3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13180101.png)
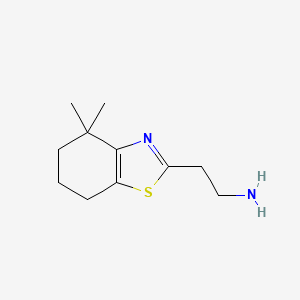

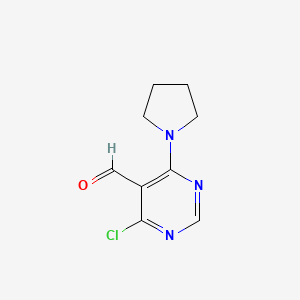
![2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetic acid](/img/structure/B13180124.png)
